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transcription factor TFE - 136896-33-8

transcription factor TFE

Catalog Number: EVT-1519392
CAS Number: 136896-33-8
Molecular Formula: C10H10FNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Transcription factors are classified based on their DNA-binding domains, which determine their specificity for target sequences in the genome. The classification schema includes several levels, from superclasses to individual species of transcription factors. TFE belongs to a broader family of transcription factors that can be categorized into various classes based on structural and functional similarities, as outlined in databases like TFClass and the Transcription Factor Encyclopedia. These classifications facilitate understanding the diverse roles of transcription factors in gene regulation and their evolutionary relationships.

Synthesis Analysis

Methods of Synthesis

The synthesis of transcription factor TFE can occur through several methods, primarily involving recombinant DNA technology. This process typically includes:

  1. Gene Cloning: The gene encoding TFE is isolated and cloned into an expression vector.
  2. Transformation: The vector is introduced into host cells (often bacteria or yeast) where it can be expressed.
  3. Induction: Expression of the TFE protein is induced under specific conditions.
  4. Purification: The protein is purified using techniques such as affinity chromatography or ion-exchange chromatography.

Technical Details

The expression system used can significantly influence the yield and functionality of the synthesized protein. For example, using eukaryotic systems may result in proper post-translational modifications that are crucial for TFE's activity.

Molecular Structure Analysis

Structure

The molecular structure of transcription factor TFE typically includes a DNA-binding domain that recognizes specific sequences within the promoter regions of target genes. This domain often consists of alpha helices and beta sheets that facilitate interaction with DNA.

Data

Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional conformation of TFE. These studies reveal how TFE interacts with DNA and other proteins, which is critical for its function in gene regulation.

Chemical Reactions Analysis

Reactions Involving TFE

Transcription factor TFE participates in various biochemical reactions, primarily involving the formation of complexes with other proteins, such as co-activators or repressors. These interactions can lead to:

  • Activation: Enhancing the transcription of target genes by recruiting RNA polymerase and other necessary factors.
  • Repression: Inhibiting transcription by blocking access to the DNA or recruiting repressive complexes.

Technical Details

The specific reactions can be influenced by post-translational modifications such as phosphorylation or acetylation, which can alter TFE's binding affinity and activity.

Mechanism of Action

Process

Transcription factor TFE operates through a multi-step process:

  1. Binding: TFE binds to specific DNA sequences known as transcription factor binding sites within gene promoters.
  2. Complex Formation: Upon binding, TFE recruits additional proteins to form a transcription initiation complex.
  3. Activation/Repression: Depending on the context, this complex can either promote or inhibit the transcription of target genes.

Data

Research has shown that TFE can interact with various signaling pathways, which modulate its activity in response to cellular conditions or external stimuli.

Physical and Chemical Properties Analysis

Physical Properties

Transcription factor TFE is generally characterized by its solubility in aqueous solutions, stability under physiological conditions, and ability to form complexes with other proteins.

Chemical Properties

Chemically, TFE contains several functional groups that facilitate its interaction with DNA and other proteins. Its properties are influenced by its amino acid composition and any post-translational modifications it may undergo.

Applications

Scientific Uses

Transcription factor TFE has numerous applications in scientific research:

  • Gene Regulation Studies: Understanding how TFE regulates specific genes provides insights into developmental biology and disease mechanisms.
  • Therapeutic Targets: Given its role in various diseases, including cancer, TFE is being investigated as a potential therapeutic target.
  • Biotechnology: In synthetic biology, TFE can be utilized to design gene circuits that respond to environmental changes or stimuli.
Introduction to the MiT/TFE Family of Transcription Factors

Phylogenetic Classification and Evolutionary Origins of the MiT/TFE Family

The MiT/TFE family of basic helix-loop-helix leucine zipper (bHLH-ZIP) transcription factors represents an evolutionarily conserved group of transcriptional regulators. Phylogenetic analyses reveal that these proteins originated from a single ancestral gene in early eukaryotes, with subsequent diversification via two rounds of whole-genome duplication (WGD) in vertebrates. This gave rise to four distinct members: MITF, TFEB, TFE3, and TFEC [1] [2]. Homologs exist across metazoans:

  • Invertebrates: Caenorhabditis elegans expresses HLH-30, while Drosophila melanogaster has Mitf [2] [6].
  • Vertebrates: Mammals retain all four paralogs, whereas zebrafish (Danio rerio) possess six genes (Mitfa, Mitfb, Tfe3a, Tfe3b, Tfeb, and Tfec) due to an additional WGD event [2] [7].

This evolutionary expansion enabled functional specialization:

  • Invertebrate orthologs (e.g., HLH-30) govern basal stress responses, autophagy, and immunity [2].
  • Vertebrate paralogs acquired tissue-specific roles (e.g., MITF in melanocytes, TFEB in metabolic regulation) while retaining core lysosomal functions [1] [7].

Table 1: Evolutionary Conservation of MiT/TFE Family Members

OrganismGene/ProteinKey Functions
Homo sapiensMITF, TFEB, TFE3, TFECLysosomal biogenesis, autophagy, cell differentiation
Danio rerioMitfa, Mitfb, Tfe3a, Tfe3b, Tfeb, TfecPigmentation, metabolic adaptation
Drosophila melanogasterMitfStress response, development
Caenorhabditis elegansHLH-30Autophagy, longevity, pathogen defense
Trichoplax (primitive metazoan)Single MiT/TFE ancestorStress adaptation, cellular homeostasis

Structural Homology Across Eukaryotes and Archaea

MiT/TFE proteins share conserved structural domains critical for DNA binding and dimerization:

  • DNA-binding domain: Basic region recognizing the CLEAR element (GTCACGTGAC) in lysosomal/autophagy genes [3] [7].
  • Dimerization domains: Helix-loop-helix (HLH) and leucine zipper (Zip) enable homo-/heterodimerization among MiT/TFE members. A unique "out-of-register" leucine zipper prevents heterodimerization with non-family bHLH-ZIP proteins (e.g., MYC) [4] [6].
  • Activation domains: Present in TFEB, TFE3, and MITF (absent in TFEC) [4] [8].

Archaeal orthologs (e.g., TFEα/β) exhibit hybrid features bridging eukaryotic TFIIE and RNA polymerase III subunits. They contain a 4Fe-4S cluster essential for dimerization and RNA polymerase engagement, suggesting deep evolutionary roots in transcription machinery [5].

Table 2: Conserved Functional Domains in MiT/TFE Proteins

DomainFunctionConservation
Basic regionDNA binding (CLEAR/M-box elements)100% identity in DNA-contacting residues
Helix-loop-helix (HLH)Protein dimerization>90% similarity across vertebrates
Leucine zipper (Zip)Specific heterodimerizationUnique "shifted" motif in MiT/TFE family
Activation domainTranscriptional activationPresent in TFEB/TFE3/MITF; absent in TFEC
Phosphorylation sitesRegulation of nucleo-cytoplasmic shuttlingKey serines (S211 in TFEB) conserved [2] [8]

Post-translational modifications (PTMs) fine-tune activity:

  • Phosphorylation: mTORC1-mediated phosphorylation (e.g., TFEB-S211) causes cytoplasmic retention via 14-3-3 binding. Dephosphorylation triggers nuclear translocation [7] [8].
  • Other PTMs: Acetylation (K116, K219), SUMOylation (K346), ubiquitination, and oxidation modulate stability and transcriptional activity [2] [7].

Key Members: TFEB, TFE3, MITF, and TFEC

TFEB (Transcription Factor EB)

  • Function: Master regulator of lysosomal biogenesis and autophagy. Directly activates >100 genes via CLEAR elements, including those for hydrolases, lysosomal membrane proteins, and autophagy machinery (e.g., BECN1, MAP1LC3B) [3] [7].
  • Regulation: Nutrient-sensitive mTORC1 phosphorylation controls cytoplasmic-nuclear shuttling. Also modulated by ERK2, calcineurin, and STUB1-mediated ubiquitination [7] [8].
  • Physiological roles: Placental vascularization, metabolic adaptation (fasting response), mitochondrial quality control via PGC-1α [7] [8].

TFE3 (Transcription Factor Binding to IGHM Enhancer 3)

  • Function: Cooperates with TFEB in lysosomal/autophagy gene regulation. Binds identical CLEAR motifs and partially compensates for TFEB loss [3] [6].
  • Distinct roles: Regulates osteoclast differentiation, immune responses (mast cell function), and mitochondrial biogenesis via PGC-1α [4] [6].
  • Disease link: Chromosomal translocations (e.g., PRCC-TFE3) drive renal cell carcinoma [3] [7].

MITF (Microphthalmia-Associated Transcription Factor)

  • Isoforms: Tissue-specific isoforms (e.g., MITF-M in melanocytes, MITF-A ubiquitous) from alternative promoters/splicing [1] [6].
  • Functions:
  • Melanocyte development: Controls melanin synthesis genes (e.g., TYR, TYRP1) via M-box elements [4] [6].
  • Lysosomal function: MITF-M activates CLEAR network in melanoma; MITF-A regulates autophagy via mTORC1 [2] [6].
  • Disease links: Mutations cause Waardenburg syndrome; amplification drives melanoma [4] [7].

TFEC (Transcription Factor EC)

  • Function: Least characterized member. Lacks transactivation domain and may inhibit transcription by forming non-functional heterodimers [4] [6].
  • Expression: Restricted to myeloid cells (macrophages, osteoclasts) [4] [8].
  • Regulatory role: Proposed negative regulator of MITF/TFEB in lysosomal genes under specific stress conditions [6] [8].

Table 3: Functional Specialization of Key MiT/TFE Members

MemberDNA Binding SpecificityPrimary Tissues/CellsCore Functions
TFEBCLEAR elementUbiquitous (high in liver, muscle)Lysosomal biogenesis, autophagy, metabolism
TFE3CLEAR elementUbiquitousLysosomal function, immune regulation, osteoclastogenesis
MITFM-box, CLEARMelanocytes, RPE, mast cellsMelanogenesis, lysosomal adaptation in melanoma
TFECM-box, CLEARMyeloid lineagePutative transcriptional repressor

Properties

CAS Number

136896-33-8

Product Name

transcription factor TFE

Molecular Formula

C10H10FNO2

Synonyms

transcription factor TFE

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